
1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea
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Overview
Description
1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C24H27N5O3S and its molecular weight is 465.57. The purity is usually 95%.
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Biological Activity
The compound 1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea is a complex organic molecule that exhibits significant biological activity, particularly in pharmacological applications. This article focuses on its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings.
Chemical Structure
The compound can be broken down into several key components:
- Piperazine moiety : Known for its diverse pharmacological effects.
- Thiazole ring : Often associated with antimicrobial and anticancer activities.
- Urea linkage : Commonly found in various bioactive compounds.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic areas:
Anticancer Activity
Research indicates that the thiazole derivatives exhibit anticancer properties , with studies showing that similar compounds can inhibit cancer cell proliferation. The thiazolidinone scaffold has been recognized for its effectiveness in targeting cancer cells through various pathways, including apoptosis induction and cell cycle arrest .
Serotonin Receptor Interaction
The piperazine component is known to interact with serotonin receptors (5-HT1A and 5-HT2A), which are crucial in regulating mood and anxiety. Compounds with similar structures have demonstrated significant binding affinity to these receptors, suggesting potential applications in treating mood disorders and anxiety .
Antimicrobial Properties
Some derivatives of thiazole and piperazine have shown promising antimicrobial activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The mechanisms underlying the biological activity of this compound can be attributed to its structural features:
- Serotonin Receptor Agonism : The piperazine moiety acts as a ligand for serotonin receptors, potentially leading to enhanced neurotransmitter release and modulation of synaptic activity .
- Inhibition of Enzymatic Activity : The urea linkage may facilitate interactions with enzymes involved in cancer cell metabolism or microbial growth, leading to inhibition of their activity .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry Applications
This compound exhibits significant potential in the development of new therapeutic agents, particularly in the treatment of various diseases.
Anticancer Activity
Research indicates that derivatives of piperazine compounds, similar to 1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea, can act as modulators of cancer-related pathways. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific proteins involved in cancer cell proliferation and survival .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological properties. Compounds like this compound may exhibit anxiolytic or antidepressant effects by interacting with serotonin receptors, which are critical in mood regulation .
Receptor Modulation
The compound is believed to interact with various receptors, including serotonin and dopamine receptors. This interaction can lead to altered signaling pathways that affect mood and behavior, making it a candidate for treating psychiatric disorders .
Inhibition of Enzymatic Activity
Certain studies suggest that compounds with similar structures might inhibit specific enzymes involved in cancer metabolism, thereby reducing tumor growth and enhancing the efficacy of existing chemotherapeutic agents .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound.
Properties
IUPAC Name |
1-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-16-4-6-18(7-5-16)26-23(31)27-24-25-17(2)21(33-24)22(30)29-14-12-28(13-15-29)19-8-10-20(32-3)11-9-19/h4-11H,12-15H2,1-3H3,(H2,25,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQMNNSMXKKUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.